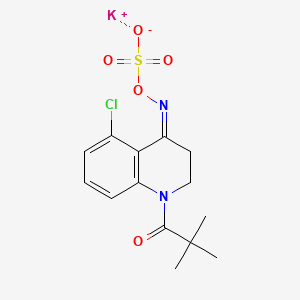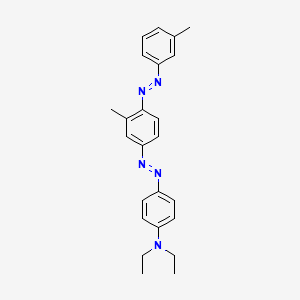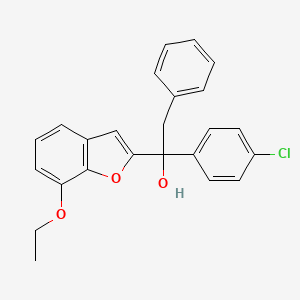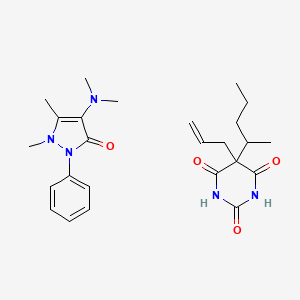
Secopyrabital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secopyrabital is a barbiturate derivative known for its sedative, hypnotic, and anesthetic properties. It is commonly used in the short-term treatment of insomnia and as a preoperative medication to induce anesthesia. This compound works by depressing the central nervous system, leading to sedation and relaxation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Secopyrabital can be synthesized through malonic ester alkylations and nucleophilic acyl substitution reactions. The synthesis involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Secopyrabital undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and various substituted barbiturates .
Applications De Recherche Scientifique
Secopyrabital has several scientific research applications, including:
Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.
Biology: Employed in research on the effects of barbiturates on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use in anesthesia and the treatment of epilepsy.
Industry: Utilized in the development of new sedative and hypnotic drugs .
Mécanisme D'action
Secopyrabital exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA in the thalamus. This results in sedation, hypnosis, and anesthesia .
Comparaison Avec Des Composés Similaires
Secopyrabital is similar to other barbiturates such as amobarbital, pentobarbital, and phenobarbital. it is unique in its specific binding affinity and duration of action. Unlike benzodiazepines, this compound has a higher risk of dependence and abuse .
List of Similar Compounds
- Amobarbital
- Pentobarbital
- Phenobarbital
- Thiopental
- Butalbital
Propriétés
Numéro CAS |
74890-32-7 |
|---|---|
Formule moléculaire |
C25H35N5O4 |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-pentan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H17N3O.C12H18N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5-9H,1-4H3;5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) |
Clé InChI |
UBDZJOMBEJSPHU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


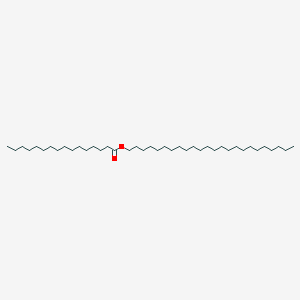
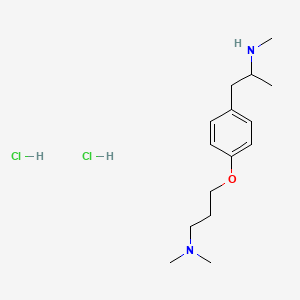
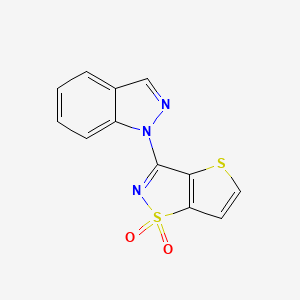
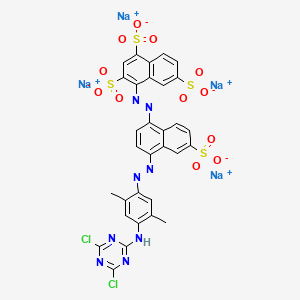
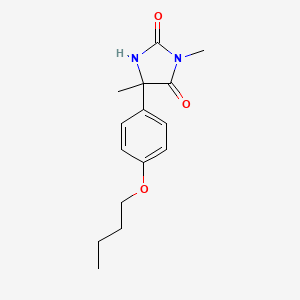
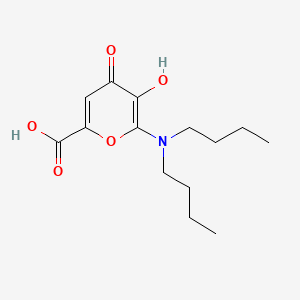
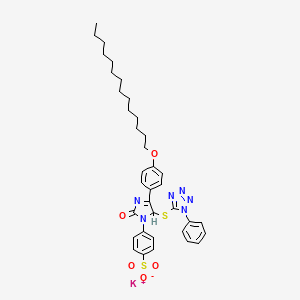
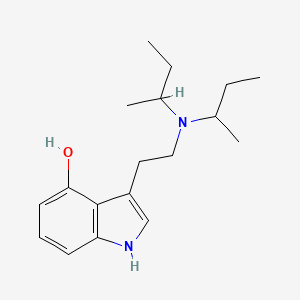
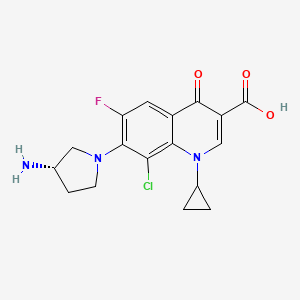

![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
